

Technical Guide: Solubility Profiling of 4-Hydroxybenzaldehyde Oxime

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Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde oxime

CAS No.: 699-06-9

Cat. No.: B102947

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Executive Summary

4-Hydroxybenzaldehyde oxime (CAS: 699-06-9), also known as p-hydroxybenzaloxime, is a critical intermediate in the synthesis of pharmaceuticals (e.g., penicillin precursors), agrochemicals, and coordination ligands. Unlike its precursor, 4-hydroxybenzaldehyde, the oxime derivative possesses an additional hydrogen-bond donor/acceptor site via the oxime moiety (

), significantly altering its solubility profile and solid-state thermodynamics.

This guide provides a comprehensive solubility analysis, transitioning from qualitative solvent screening to a rigorous Laser Monitoring Observation protocol for generating precise mole-fraction solubility data (

). It is designed for process chemists optimizing crystallization yields and formulation scientists assessing bioavailability.

Chemical Identity & Properties

Property	Detail
IUPAC Name	(E)-4-hydroxybenzaldehyde oxime
CAS Number	699-06-9
Molecular Formula	
Molar Mass	137.14 g/mol
Melting Point	115–118 °C (388–391 K)
Appearance	Pale yellow to white crystalline solid
Key Functional Groups	Phenolic -OH, Oxime

Qualitative Solubility Profile & Solvent Selection

The solubility of **4-Hydroxybenzaldehyde oxime** is governed by its ability to form intermolecular hydrogen bonds. The presence of both a phenolic hydroxyl and an oxime group makes it a bifunctional hydrogen bond donor, necessitating polar solvents for effective dissolution.

Solvent Compatibility Matrix

The following table summarizes the qualitative solubility based on polarity and hydrogen-bonding capability.

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Polar Protic	Methanol, Ethanol, Isopropanol	High	Strong H-bond acceptance from solvent stabilizes the oxime/phenol protons.
Polar Aprotic	DMSO, DMF, Acetone, THF	Very High	Dipole-dipole interactions and H-bond acceptance disrupt crystal lattice energy effectively.
Esters	Ethyl Acetate	Moderate	Good solubility due to carbonyl oxygen accepting H-bonds, though less effective than alcohols.
Non-Polar	Hexane, Toluene, Benzene	Low / Insoluble	Lack of H-bonding capability cannot overcome the lattice energy of the solid oxime.
Aqueous	Water	Low	Hydrophobic aromatic ring limits solubility despite H-bonding groups (approx. < 1 g/L at 25°C).

Process Insight: For recrystallization, a binary solvent system of Ethanol/Water or Acetone/Water is recommended. The oxime is soluble in the hot organic phase but precipitates upon cooling or water addition (antisolvent effect).

Theoretical Framework: Thermodynamics of Dissolution

To accurately model solubility for process design, we utilize the Modified Apelblat Equation.

This semi-empirical model correlates mole fraction solubility (

) with temperature (

), essential for determining the enthalpy and entropy of dissolution.

The Modified Apelblat Model

- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[\[1\]](#)
- : Empirical parameters derived from experimental data.

Thermodynamic Parameters

Using the van't Hoff analysis, we derive the fundamental thermodynamic properties of the solution process:

- Enthalpy of Solution (

):

Positive values indicate an endothermic process (solubility increases with temperature).

- Gibbs Free Energy (

):

Negative values indicate spontaneous dissolution.

- Entropy of Solution (

):

Experimental Protocol: Laser Monitoring Method

Since specific mole-fraction data for the oxime is often absent in general literature compared to the aldehyde, researchers must generate their own curves. The Laser Monitoring Observation

Technique is the gold standard for this, offering higher precision than the static shake-flask method.

Principle

A laser beam passes through a dissolution vessel containing the solvent and solute. As the temperature changes, the dissolution (or precipitation) of solid particles alters the light intensity reaching a photodetector. The "clear point" indicates saturation.

Validated Workflow

Reagents: **4-Hydroxybenzaldehyde oxime** (purity >99%), HPLC-grade solvents. Apparatus: Jacketed glass vessel, programmable water bath, laser source (<5mW), photodetector, magnetic stirrer.

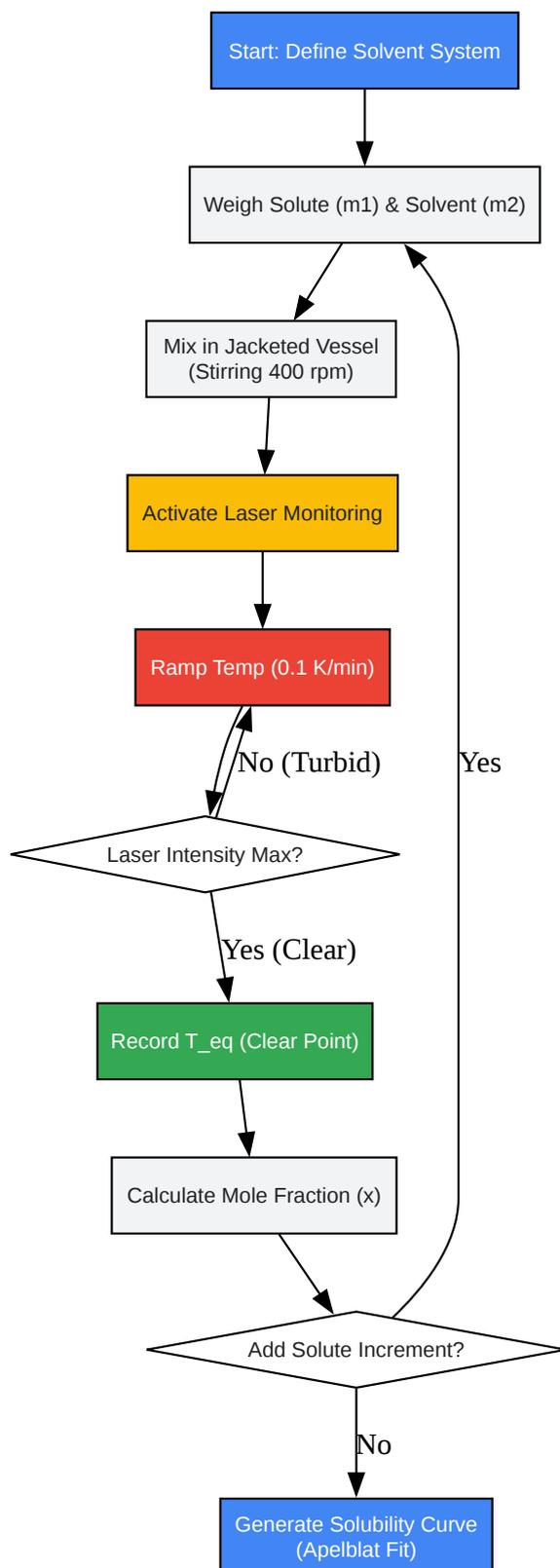
Step-by-Step Procedure

- Preparation: Weigh a precise mass () of **4-Hydroxybenzaldehyde oxime** and solvent () into the vessel.
- Equilibration: Set the water bath to a starting temperature (e.g., 283.15 K) and stir at 400 rpm.
- Dynamic Monitoring:
 - If solid is present: Slowly increase temperature (0.1 K/min).
 - Endpoint Detection: Record the temperature () at which the laser intensity maximizes and stabilizes (indicating total dissolution).
- Incremental Addition: Add a known mass of additional solute to the same solution.
- Repeat: Repeat the heating cycle to find the new for the higher concentration.

- Calculation: Convert mass ratios to mole fractions () for each

.

Experimental Logic Diagram



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Caption: Logic flow for the dynamic laser monitoring solubility measurement.

Applications & Process Implications

Crystallization Optimization

The solubility difference between ethanol (high solubility) and water (low solubility) makes **4-Hydroxybenzaldehyde oxime** an ideal candidate for antisolvent crystallization.

- Protocol: Dissolve crude oxime in warm ethanol (approx. 50°C). Slowly add water while cooling. This yields high-purity crystals with defined morphology, crucial for downstream filtration.

Synthetic Intermediate Utility

- Nitrile Synthesis: Dehydration of the oxime yields 4-hydroxybenzoxime. Solubility data in acetic anhydride or thionyl chloride (reaction media) is critical for kinetic control.
- Beckmann Rearrangement: In acidic media, the oxime rearranges to amides. Understanding solubility in sulfuric acid or polyphosphoric acid ensures homogeneous reaction conditions.

Thermodynamic Modeling

Using the experimental data generated above, researchers can calculate the Dissolution Enthalpy (

).

- Endothermic (): Typical for this oxime in organic solvents. Solubility increases with temperature.
- Entropy (): The disorder increases as the crystal lattice breaks down.
- Implication: If is very high, cooling crystallization will be highly efficient (steep solubility curve).

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